![molecular formula C8H12F3N B15241875 1-(Trifluoromethyl)-6-azaspiro[2.5]octane](/img/structure/B15241875.png)
1-(Trifluoromethyl)-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-6-azaspiro[25]octane is a unique chemical compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-6-azaspiro[2.5]octane typically involves the reaction of a suitable azaspiro compound with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-(Trifluoromethyl)-6-azaspiro[2
Scientific Research Applications
1-(Trifluoromethyl)-6-azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 6-(Trifluoromethyl)-1-oxaspiro[2.5]octane
- 1-(Bromomethyl)-5-(trifluoromethyl)spiro[2.5]octane
- 2-methoxy-2-phenyl-1-oxaspiro[2.5]octane
Comparison: 1-(Trifluoromethyl)-6-azaspiro[2.5]octane is unique due to the presence of both a trifluoromethyl group and an azaspiro structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the azaspiro structure provides a rigid framework that can influence the compound’s interaction with biological targets, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C8H12F3N |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C8H12F3N/c9-8(10,11)6-5-7(6)1-3-12-4-2-7/h6,12H,1-5H2 |
InChI Key |
KEZYHOOXSNMTIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


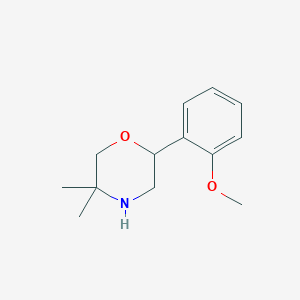
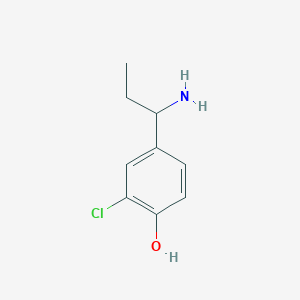
![2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15241810.png)

![5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15241821.png)
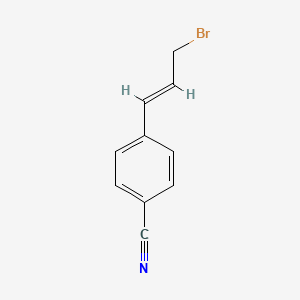

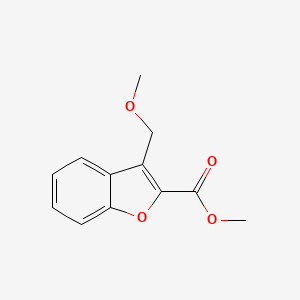
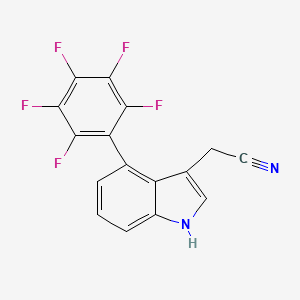
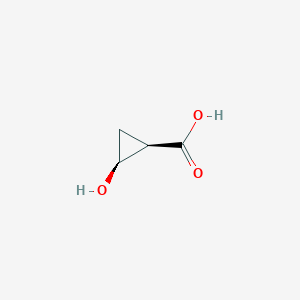
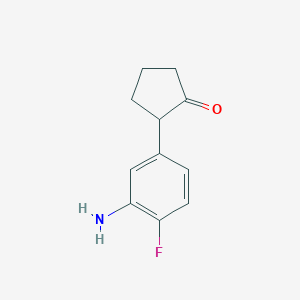
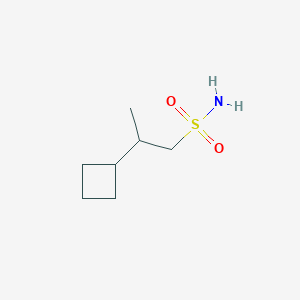
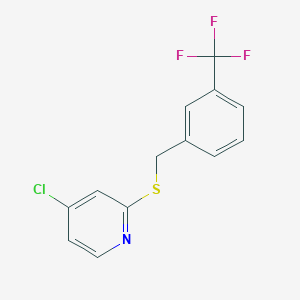
![3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15241865.png)
